Cas no 2229461-91-8 (2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol)
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol
- 2229461-91-8
- EN300-1978045
-
- Inchi: 1S/C10H12ClNO3/c1-10(2,6-13)9-7(11)4-3-5-8(9)12(14)15/h3-5,13H,6H2,1-2H3
- InChI Key: SEUATVWTFSBGAL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(C)(C)CO)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.0505709g/mol
- Monoisotopic Mass: 229.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 66Ų
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978045-0.05g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-0.1g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-0.25g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-0.5g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-1.0g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 1g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1978045-2.5g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-5.0g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 5g |
$3273.0 | 2023-06-01 | ||
| Enamine | EN300-1978045-10.0g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 10g |
$4852.0 | 2023-06-01 | ||
| Enamine | EN300-1978045-1g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1978045-5g |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol |
2229461-91-8 | 5g |
$3273.0 | 2023-09-16 |
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol
Professional Introduction to 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2229461-91-8)
2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2229461-91-8, represents a promising candidate for further research and development in medicinal applications. Its molecular structure, characterized by a combination of chloro and nitro substituents on a phenyl ring, alongside a branched alkanol moiety, makes it an intriguing subject for synthetic chemists and biologists alike.
The synthesis of 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol involves meticulous planning and execution to ensure high yield and purity. The presence of both electron-withdrawing nitro and electron-donating chloro groups on the aromatic ring suggests potential for diverse reactivity, which can be exploited in various chemical transformations. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing the environmental impact while improving the scalability of production.
In the realm of pharmaceutical research, this compound has been explored for its potential biological activity. The nitro group, in particular, is known to enhance binding affinity to certain biological targets, making it a valuable moiety in drug design. Studies have indicated that derivatives of this compound may exhibit properties relevant to neuroprotective and anti-inflammatory applications. However, further preclinical studies are necessary to fully elucidate its pharmacological profile and safety profile.
The structural features of 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol also make it a candidate for use as an intermediate in the synthesis of more complex molecules. The combination of a phenolic alcohol group with halogenated aromatic rings provides multiple sites for functionalization, allowing chemists to tailor the compound for specific applications. This flexibility has led to its incorporation in several research projects aimed at developing novel therapeutic agents.
Recent publications have highlighted the importance of optimizing synthetic pathways for such compounds to achieve better yields and reduced byproduct formation. The use of green chemistry principles has been particularly influential, with researchers exploring solvent-free reactions and biocatalytic methods. These approaches not only improve the efficiency of synthesis but also align with global efforts to minimize chemical waste and environmental impact.
The potential applications of 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol extend beyond pharmaceuticals into materials science and agrochemicals. The unique electronic properties conferred by the nitro and chloro substituents make it a candidate for use in organic electronics, where such compounds can serve as intermediates in the development of new materials with enhanced functionality. Additionally, its structural motifs may find utility in the design of novel pesticides or herbicides, offering solutions to agricultural challenges.
Ongoing research is focused on understanding the mechanistic aspects of how this compound interacts with biological systems. Computational modeling has become an indispensable tool in predicting binding affinities and metabolic pathways, allowing researchers to design experiments more effectively. These studies not only contribute to our fundamental understanding of drug action but also accelerate the discovery process by identifying promising candidates early in the development pipeline.
The regulatory landscape for new chemical entities like 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol is complex but evolving. As regulatory bodies worldwide continue to update guidelines for chemical safety and efficacy, companies involved in pharmaceutical development must navigate these requirements carefully. Engaging with regulatory experts early in the research process ensures compliance with current standards while maintaining flexibility for innovation.
In conclusion, 2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2229461-91-8) represents a multifaceted compound with significant potential across multiple industries. Its unique structural features offer opportunities for innovation in drug discovery, materials science, and beyond. As research continues to uncover new applications and synthetic methods, this compound is poised to play an important role in addressing global challenges in health and technology.
2229461-91-8 (2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)